molecular formula C6H12O2 B3368819 (E)-1,1-dimethoxybut-2-ene CAS No. 21962-24-3

(E)-1,1-dimethoxybut-2-ene

Cat. No.: B3368819
CAS No.: 21962-24-3
M. Wt: 116.16 g/mol
InChI Key: NOYRGONWBIVLEL-SNAWJCMRSA-N
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Description

(E)-1,1-dimethoxybut-2-ene is an organic compound with the molecular formula C6H12O2 It is a type of alkene with two methoxy groups attached to the first carbon atom and a double bond between the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-1,1-dimethoxybut-2-ene can be synthesized through several methods. One common approach involves the reaction of 1,1-dimethoxyethane with acetylene in the presence of a strong base such as sodium amide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, this compound can be produced using a continuous flow reactor. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts such as palladium or nickel may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-1,1-dimethoxybut-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alkanes or alcohols, depending on the reducing agent used, such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Compounds with new functional groups replacing the methoxy groups.

Scientific Research Applications

(E)-1,1-dimethoxybut-2-ene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with therapeutic properties.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (E)-1,1-dimethoxybut-2-ene exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the double bond and methoxy groups are key sites for interaction with oxidizing agents. The molecular targets and pathways involved include:

    Double Bond: The site for addition reactions.

    Methoxy Groups: Sites for nucleophilic substitution or elimination reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1-dimethoxyethene: Similar structure but with a shorter carbon chain.

    1,1-dimethoxypropene: Similar structure with a different position of the double bond.

Uniqueness

(E)-1,1-dimethoxybut-2-ene is unique due to its specific arrangement of methoxy groups and the position of the double bond, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

(E)-1,1-dimethoxybut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-5-6(7-2)8-3/h4-6H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYRGONWBIVLEL-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21962-24-3
Record name 2-Butene, 1,1-dimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021962243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene, 1,1-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,1-dimethoxybut-2-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.606
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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